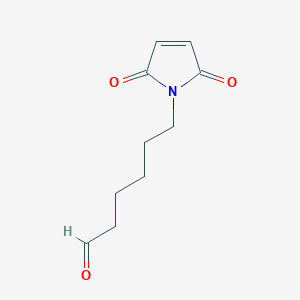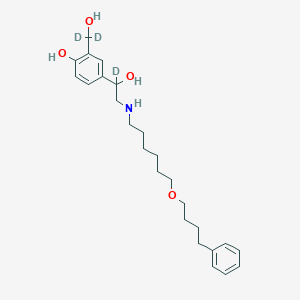
4-Benzyl-5-oxomorpholine-3-carboxylic acid
Übersicht
Beschreibung
4-Benzyl-5-oxomorpholine-3-carboxylic acid, also known as 4-BOMC, is a small organic molecule with a wide range of applications in the scientific research field. It is a simple compound containing a benzyl group, an oxomorpholine ring, and a carboxylic acid group. 4-BOMC is a versatile compound that has been used in a variety of research studies, including those related to drug design, enzyme inhibition, and metabolic engineering.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies:
- A method for synthesizing hydroxyindole-3-carboxylic acids from benzyloxyindoles was developed, which aids in studying the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
- Visible-light-mediated carboxylation of benzylic C-H bonds with CO2 can produce 2-arylpropionic acids under metal-free conditions, enabling the synthesis of various drugs (Meng, Schirmer, Berger, Donabauer, & König, 2019).
- A study presented a novel synthesis method for novel 6-disubstituted 5-oxomorpholine-3-carboxylate derivatives by stereoselective cyclization of 1-dehydrodipeptides (Shin, Yoshioka, Inoue, & Yonezawa, 2003).
Pharmaceutical Applications:
- The compound 4-benzyl-5-oxomorpholine-3-carbamide shows potential as a bioactive agent due to its crystallization in the monoclinic space group P21/n and its stability complex with pyrrole inhibitor (Murthy et al., 2017).
- Compounds like 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues show antiallergic activity in rats (Nohara et al., 1985).
- An electrocatalytic method using 4-acetamido-TEMPO effectively oxidizes primary alcohols and aldehydes to carboxylic acids, preserving stereochemistry and enabling the synthesis of levetiracetam precursors (Rafiee et al., 2018).
Structural Analysis and Applications:
- Asymmetric oxidation of 3-benzyl-2-hydroxy-2-cyclopenten-1-one yields both enantiomers of 2-benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid, leading to 4′-substituted nucleoside (Jõgi et al., 2008).
- Polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids can be prepared by cyclocondensation between diglycolic anhydride and arylideneamines, allowing for peptide bond formation and structural transformations (Burdzhiev, Stanoeva, Shivachev, & Nikolova, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzyl-5-oxomorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHROJZLGLNLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-benzyl-5-oxomorpholine-3-carboxylic acid in the synthesis of 3-aryloxymethylmorpholine hydrochloride appetite suppressants?
A1: this compound serves as a key starting material in the synthesis of 3-aryloxymethylmorpholine hydrochloride appetite suppressants [, ]. The research focuses on achieving chemoselective reduction of this compound and its derivatives under various metal hydride reducing conditions. This specific reduction is crucial to avoid ring enlargement side reactions and ensure the unambiguous synthesis of the desired appetite suppressants.
Q2: What challenges are associated with the reduction of this compound in this synthesis?
A2: The presence of multiple functional groups within the this compound structure poses a challenge for selective reduction. The researchers investigated various metal hydride reducing conditions to achieve chemoselectivity, specifically targeting the carboxylic acid group while leaving the morpholine ring intact [, ]. This selective reduction is crucial to prevent undesired ring enlargement side reactions and ensure the formation of the target 3-aryloxymethylmorpholine hydrochloride structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














